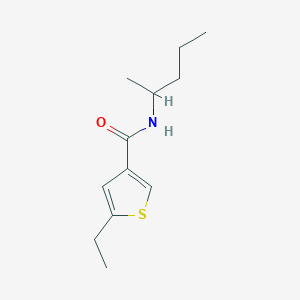
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide
描述
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that is used in scientific research to study various biological processes. This compound has gained significant attention due to its potential therapeutic applications in treating various diseases.
作用机制
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide achieves its biological effects by inhibiting the activity of various enzymes and signaling pathways. It achieves this by binding to the active site of these enzymes or signaling molecules, thereby preventing their activity. The major targets of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide include glycogen synthase kinase-3β, nuclear factor-κB, and the Wnt signaling pathway.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide inhibits the growth of various cancer cells by inhibiting the activity of the Wnt signaling pathway.
2. Neuroprotection: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in various neurological disorders by inhibiting the activity of glycogen synthase kinase-3β.
3. Anti-inflammatory effects: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects in various inflammatory diseases by inhibiting the activity of nuclear factor-κB.
实验室实验的优点和局限性
The advantages of using N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in lab experiments include:
1. High specificity: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has high specificity for its targets, which makes it an ideal tool for studying various biological processes.
2. Low toxicity: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has low toxicity, which makes it safe to use in lab experiments.
The limitations of using N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in lab experiments include:
1. Limited solubility: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Cost: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide is relatively expensive, which can limit its use in certain research projects.
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide, including:
1. Development of new derivatives: The development of new derivatives of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide with improved solubility and potency could expand its use in various research projects.
2. Clinical trials: The potential therapeutic applications of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in treating various diseases should be explored through clinical trials.
3. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact molecular mechanisms of action of N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide in various biological processes.
Conclusion:
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications in treating various diseases. It has been extensively used in scientific research to study various biological processes, including cancer, neurological disorders, and inflammatory diseases. The future directions for research on N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide include the development of new derivatives, clinical trials, and mechanistic studies. Despite its limitations, N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide remains an important tool for studying various biological processes and has the potential to lead to the development of new therapies for various diseases.
科学研究应用
N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been extensively used in scientific research to study various biological processes. Some of the major applications of this compound include:
1. Cancer Research: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It achieves this by targeting the Wnt signaling pathway, which is involved in the development and progression of cancer.
2. Neurological Disorders: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease. It achieves this by inhibiting the activity of glycogen synthase kinase-3β, which is involved in the pathogenesis of these disorders.
3. Inflammatory Diseases: N-(2-chlorobenzyl)-5-ethyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects in various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. It achieves this by inhibiting the activity of nuclear factor-κB, which is involved in the inflammatory response.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-2-12-7-11(9-18-12)14(17)16-8-10-5-3-4-6-13(10)15/h3-7,9H,2,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTNAUHMGXEICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264668.png)
![isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264676.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
![4-(2,4-dichlorophenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4264685.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)

![4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B4264701.png)


![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![ethyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264734.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4264740.png)